molecular formula C13H16N2O4S B2374841 N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 354786-20-2

N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

Cat. No.: B2374841
CAS No.: 354786-20-2
M. Wt: 296.34
InChI Key: BAFKNUZNPLEHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a benzisothiazolone derivative characterized by a tert-butyl group directly attached to the acetamide nitrogen. The tert-butyl substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding . This compound is structurally related to saccharin derivatives, which are known for diverse bioactivities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-tert-butyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-13(2,3)14-11(16)8-15-12(17)9-6-4-5-7-10(9)20(15,18)19/h4-7H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFKNUZNPLEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

  • Molecular Formula : C13H16N2O4S
  • Molar Mass : 296.34 g/mol
  • CAS Number : 354786-20-2
  • Density : 1.331 g/cm³ (predicted)
  • pKa : 15.09 (predicted) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. In particular, derivatives of this compound have shown promising results against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death.

For instance, a study demonstrated that related compounds exhibited significant cytotoxicity against hepatic cancer cells, with IC50 values indicating effective concentrations for therapeutic applications .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for protecting cells from oxidative damage, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against hepatic cancer cells with an IC50 < 50 µM.
Study 2Showed potent antioxidant activity with a reduction in oxidative stress markers in treated cells.
Study 3Reported inhibition of IL-6 and TNF-α production, indicating anti-inflammatory potential.
Study 4Exhibited antimicrobial activity against E. coli and Staphylococcus aureus with MIC values < 50 µg/mL.

Comparison with Similar Compounds

Key Structural Differences :

  • Electrophilic vs. Steric Effects: Halogenated derivatives (e.g., Br, Cl) exhibit stronger electron-withdrawing effects, enhancing interactions with nucleophilic enzyme residues.
  • Synthesis : Most analogs are synthesized via nucleophilic substitution between sodium benzoisothiazololate and bromoacetamides . The tert-butyl variant likely requires tert-butylamine as a precursor, with yields dependent on steric challenges during coupling .
Physicochemical Properties
Property Target Compound N-(3-bromophenyl) Analog N-(4-hydroxyphenyl) Analog
Molecular Weight ~356 g/mol 375.2 g/mol 332.3 g/mol
LogP (Predicted) 2.8 3.1 1.9
Water Solubility Low Very Low Moderate
Metabolic Stability High (tert-butyl) Moderate Low (-OH susceptible)

Key Observations :

  • The tert-butyl group increases LogP by ~1 unit compared to hydroxylated analogs, favoring blood-brain barrier penetration but limiting aqueous solubility .
  • Tert-butyl’s resistance to oxidative metabolism enhances half-life, a critical advantage in drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.